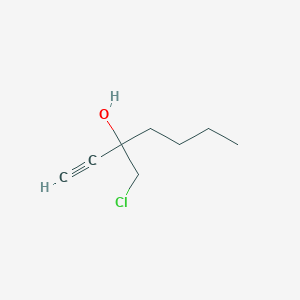

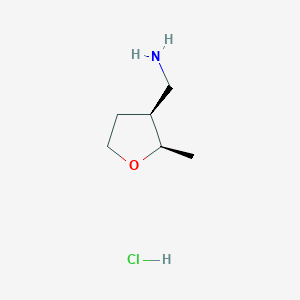

![molecular formula C14H12N4O3S B2700890 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946274-43-7](/img/structure/B2700890.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-Arylbenzo[d]thiazol-2-yl)acetamides are a series of compounds synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . They have been evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

The synthesis of similar compounds, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .Applications De Recherche Scientifique

Antimicrobial Resistance and Activity

Research on derivatives of benzothiazole, such as substituted N-(benzo[d]thiazol-2-yl) acetamides, has shown significant antimicrobial activity. A study by Anuse et al. (2019) synthesized a series of these compounds and evaluated their docking properties and antimicrobial activity, finding good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Synthesis of Novel Compounds

Novel compounds derived from benzothiazole have been synthesized with potential therapeutic applications. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives as anti-inflammatory and analgesic agents, highlighting the versatility of benzothiazole derivatives in drug development (Abu‐Hashem et al., 2020).

Biological Activities

Further research into the biological activities of benzothiazole derivatives has demonstrated their potential in various therapeutic areas. Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating their antioxidant, antibacterial, and urease inhibition activities. This study found significant activity in urease inhibition, indicating the potential for these compounds in treating diseases related to urease activity (Gull et al., 2016).

Antioxidant Studies

Benzothiazole derivatives have also been explored for their antioxidant properties. Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and found that most of the synthesized compounds possess moderate to significant radical scavenging activity, which could be useful in developing treatments for diseases associated with oxidative stress (Ahmad et al., 2012).

Mécanisme D'action

Orientations Futures

The future directions in the research of similar compounds could involve further exploration of their biological activities, such as their anti-inflammatory, antioxidant, haemolytic, antibacterial, and urease inhibitory effects . Additionally, more in-depth studies on their mechanism of action and potential therapeutic applications could be beneficial.

Propriétés

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-7-5-11(18-21-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCHSZNOPYGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)

![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)

![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)

![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)